
6-Ethynylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynylnaphthalen-2-amine is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 6th position and an amine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylnaphthalen-2-amine typically involves the introduction of an ethynyl group to a naphthalene derivative. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
6-Ethynylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mécanisme D'action
The mechanism of action of 6-Ethynylnaphthalen-2-amine involves its interaction with molecular targets through its ethynyl and amine groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The compound’s aromatic structure allows it to engage in π-π interactions, which can be crucial in binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
2-Naphthylamine: Another naphthalene derivative with an amine group at the 2nd position but lacking the ethynyl group.
6-Bromonaphthalen-2-amine: Similar structure but with a bromine atom instead of an ethynyl group.
Uniqueness: 6-Ethynylnaphthalen-2-amine is unique due to the presence of both an ethynyl and an amine group, which imparts distinct chemical reactivity and potential applications. The ethynyl group enhances its ability to participate in coupling reactions, while the amine group provides opportunities for further functionalization.
Propriétés
Numéro CAS |
402956-37-0 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-ethynylnaphthalen-2-amine |
InChI |
InChI=1S/C12H9N/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H,13H2 |
Clé InChI |
AVDVMYQBZCZBQW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



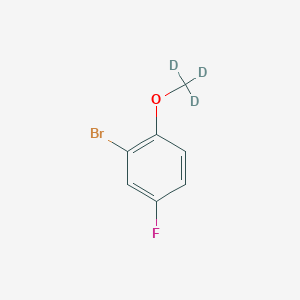
![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
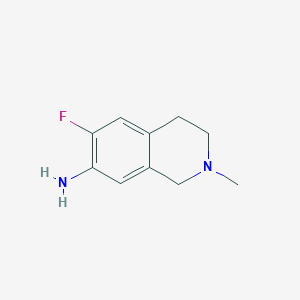
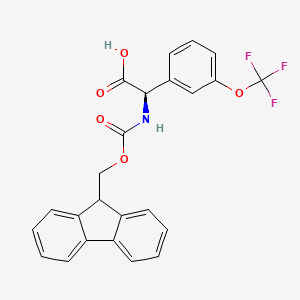

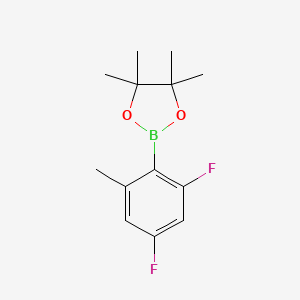


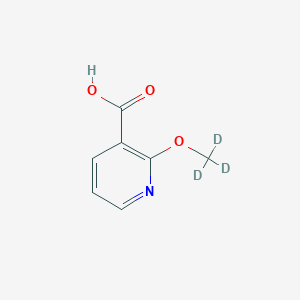
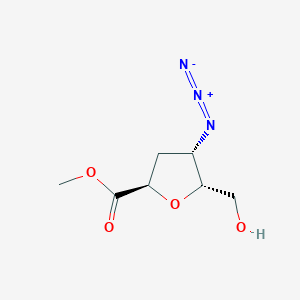
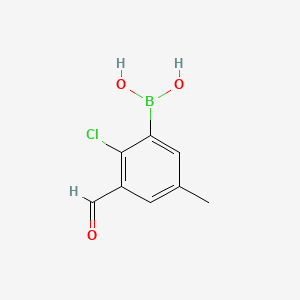
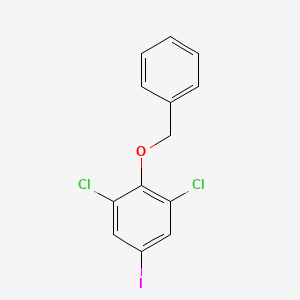
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
